molecular formula C19H26N2O4S B2403531 N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448122-73-3

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2403531
CAS No.: 1448122-73-3
M. Wt: 378.49
InChI Key: BPODBYTWBWLWQW-UHFFFAOYSA-N
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Description

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide: is a complex organic compound that features a cyclohexylsulfonyl group, an azetidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

    Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide: shares similarities with other sulfonyl-containing azetidine derivatives.

    This compound: can be compared to compounds like and .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODBYTWBWLWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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